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molecular formula C11H10BrNO2 B7483709 7-Bromo-N,N-dimethyl-benzofuran-2-carboxamide

7-Bromo-N,N-dimethyl-benzofuran-2-carboxamide

Cat. No. B7483709
M. Wt: 268.11 g/mol
InChI Key: RWYUMVCMLCBALW-UHFFFAOYSA-N
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Patent
US08367676B2

Procedure details

A mixture of 3-bromo-2-hydroxybenzaldehyde (5 g, 24.87 mmol), 2-chloro-N,N-dimethylacetamide (3.33 ml, 32.34 mmol) and potassium carbonate (6.88 g, 49.75 mmol) in DMF (60 ml) was heated at reflux for 1 h. The solids were filtered off and the filtrate was concentrated. The residue was taken up in ethyl acetate and washed with sat. NaCl(aq). The layers were separated and the aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic layer was dried with sodium sulfate, filtered and concentrated to give the title compound (6.63 g, 99%) as a crude product which was used as such in subsequent reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.33 mL
Type
reactant
Reaction Step One
Quantity
6.88 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:10])=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.Cl[CH2:12][C:13]([N:15]([CH3:17])[CH3:16])=[O:14].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Br:1][C:2]1[C:3]2[O:10][C:12]([C:13]([N:15]([CH3:17])[CH3:16])=[O:14])=[CH:5][C:4]=2[CH:7]=[CH:8][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=CC1)O
Name
Quantity
3.33 mL
Type
reactant
Smiles
ClCC(=O)N(C)C
Name
Quantity
6.88 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
WASH
Type
WASH
Details
washed with sat. NaCl(aq)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC=2C=C(OC21)C(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.63 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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